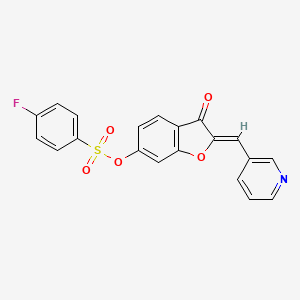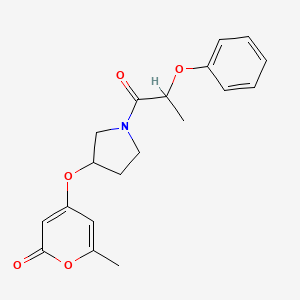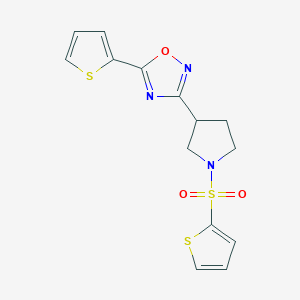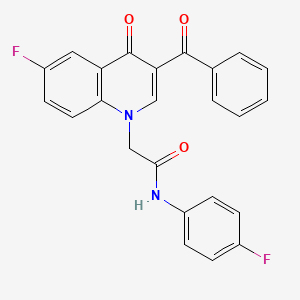
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide, commonly known as BF-7, is a quinoline-based compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Fluorophore Design for Molecular Probes
A study on the synthesis and fluorescence of fluorophores, including derivatives similar to the compound , highlights their utility in designing sensitive molecular probes. These compounds have been studied for their fluorescence properties in different organic solvents and aqueous solutions containing inorganic ions. Such fluorophores are used for labeling of nucleosides, which are then converted into phosphoramidites for labeling of oligodeoxyribonucleotides. This application is significant in biological assays and diagnostics, where fluorescent labeling aids in the visualization and quantification of molecular interactions (Singh & Singh, 2007).
Antimicrobial and Antitumor Activity
Compounds structurally related to the query chemical have been synthesized and evaluated for their in vitro antimicrobial and antitumor activities. For instance, novel sulfonamide derivatives exhibited cytotoxic activity against breast and colon cancer cell lines, showcasing the potential of such compounds in cancer research (Ghorab et al., 2015). Another study synthesized novel quinazolinone and thiazolidinone motifs with fluorine-containing arylidene derivatives, demonstrating remarkable in vitro antimicrobial potency against various bacterial and fungal strains (Desai et al., 2013).
Synthesis and Evaluation of Novel Derivatives
Research into novel synthetic pathways and evaluations of derivatives similar to the specified compound provides insights into their potential applications in developing new therapeutic agents. For example, the synthesis of 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones via a catalyst-free reaction under ultrasonic conditions highlights an efficient approach to generating compounds with potential biological activity (Govindaraju et al., 2016).
Molecular Docking and Biological Potentials
The design and synthesis of quinazolinyl acetamides, including those with structural similarities to the compound of interest, have been explored for their analgesic and anti-inflammatory activities. These studies include molecular docking to predict the interaction of these compounds with biological targets, thereby providing a foundation for the development of new pharmaceuticals (Alagarsamy et al., 2015).
Fluorescent Probes for Nanoparticle Detection
One intriguing application involves the use of naphthalimide derivatives, which share structural features with the queried compound, as molecular probes for detecting nanoparticles like ZnO. These compounds exhibit unique fluorescence features that are valuable in materials science and nanotechnology for the characterization and study of nanomaterials (Bekere et al., 2013).
Propiedades
IUPAC Name |
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N2O3/c25-16-6-9-18(10-7-16)27-22(29)14-28-13-20(23(30)15-4-2-1-3-5-15)24(31)19-12-17(26)8-11-21(19)28/h1-13H,14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPWMILXQHBPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione](/img/structure/B2825868.png)
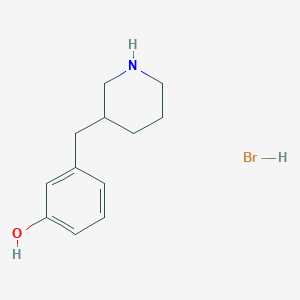

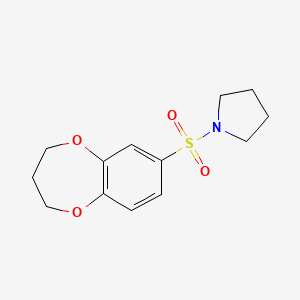
![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2825872.png)
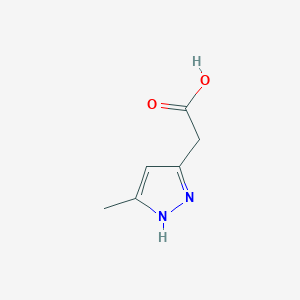
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2825877.png)


![N-(2-methoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2825882.png)
